molecular formula C24H27N3O7 B4015411 3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate

3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate

Cat. No. B4015411
M. Wt: 469.5 g/mol
InChI Key: XQZNSNCRSBLQMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, often utilizing palladium-catalyzed processes for forming specific structures. For instance, a new synthesis route for dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives showcases the tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, highlighting the intricate steps potentially involved in synthesizing compounds similar to our target compound (Gabriele et al., 2006).

Molecular Structure Analysis

Structural elucidation often employs X-ray diffraction analysis to establish configuration around double bonds or the overall molecular architecture. The detailed molecular structure is crucial for understanding the chemical behavior and potential interactions of the compound (Letcher et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products, depending on the substituents and reaction conditions. For example, reactions with acetylenecarboxylic esters can produce different indole derivatives through skeletal rearrangements, indicating a rich chemistry that could be applicable to our compound of interest (R. Nirogi et al., 2017).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure are vital for the compound’s application in practical scenarios. These properties can significantly influence the compound's stability, reactivity, and suitability for further chemical modifications (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and susceptibility to undergo specific transformations, are fundamental for devising synthetic pathways. Studies on similar compounds, like the synthesis and characterization of piperazine derivatives, provide insights into the chemical behavior that could be expected from our target compound (Xu et al., 1995).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3.C2H2O4/c1-27-20-9-5-7-18(21(20)28-2)22(26)25-12-10-24(11-13-25)15-16-14-23-19-8-4-3-6-17(16)19;3-1(4)2(5)6/h3-9,14,23H,10-13,15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZNSNCRSBLQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
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3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
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3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
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